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Compound of Interest

Compound Name: 3-(Azetidin-1-yl)propanoic acid

CAS No.: 99102-01-9

Cat. No.: B3176370

Get Quote

Introduction
3-(Azetidin-1-yl)propanoic acid is a small, saturated heterocyclic compound containing both a

tertiary amine (the azetidine ring) and a carboxylic acid functional group. This unique

bifunctional structure makes it a valuable building block in medicinal chemistry and drug

development for the synthesis of novel therapeutic agents. Understanding its behavior under

mass spectrometric conditions is crucial for its identification, characterization, and quantification

in complex biological and chemical matrices.

This application note provides a detailed guide to the anticipated mass spectrometry

fragmentation of 3-(Azetidin-1-yl)propanoic acid, primarily under Electrospray Ionization

(ESI) conditions. We will explore the theoretical fragmentation pathways based on the

established principles of mass spectrometry for carboxylic acids and amines. This document is

intended for researchers, scientists, and drug development professionals who are working with

or anticipate analyzing this and structurally related compounds.
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Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.

Property Value Source

Molecular Formula C6H11NO2 [1]

Molecular Weight 129.16 g/mol

Structure

A four-membered azetidine

ring linked via the nitrogen

atom to a propanoic acid

chain.

Functional Groups Tertiary Amine, Carboxylic Acid [1]

Ionization Potential

The presence of a basic

nitrogen and an acidic

carboxylic acid group suggests

that the molecule can be

readily ionized by ESI in both

positive and negative ion

modes.

Experimental Workflow & Protocols
A robust and reproducible workflow is paramount for accurate mass spectrometric analysis.

The following section details the recommended experimental setup.

Workflow Diagram
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Sample Preparation

LC-MS Analysis

Data Analysis

Dissolve 3-(Azetidin-1-yl)propanoic acid
in appropriate solvent

Dilute to final concentration
(e.g., 1-10 µg/mL)

Inject sample into LC system

Electrospray Ionization (ESI)
Mass Spectrometry

Acquire Full Scan MS and
MS/MS (Fragmentation) Spectra

Interpret Fragmentation Pattern
and Identify Characteristic Ions

Click to download full resolution via product page

Caption: A generalized workflow for the LC-MS analysis of 3-(Azetidin-1-yl)propanoic acid.

Sample Preparation Protocol
Stock Solution Preparation: Accurately weigh a small amount of 3-(Azetidin-1-yl)propanoic
acid and dissolve it in a suitable solvent to create a stock solution of 1 mg/mL. A mixture of

water and methanol (e.g., 50:50 v/v) is a good starting point.
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Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for

LC-MS analysis to a final concentration in the range of 1-10 µg/mL.

Solvent Considerations: For positive-ion mode ESI, adding a small amount of a weak acid

like formic acid (0.1% v/v) to the final solution can enhance protonation and improve signal

intensity.[2] For negative-ion mode, a small amount of a weak base like ammonium

hydroxide can be used.

Mass Spectrometry Protocol
The following parameters are recommended as a starting point and should be optimized for the

specific instrument being used.
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Parameter Recommended Setting Rationale

Ionization Mode
Electrospray Ionization (ESI),

Positive and Negative

The molecule's amphoteric

nature allows for ionization in

both modes.

Polarity Positive (+)
Protonation is expected at the

azetidine nitrogen.

Scan Mode
Full Scan (MS1) and Product

Ion Scan (MS/MS)

Full scan to identify the

precursor ion, and MS/MS to

generate fragmentation data.

Capillary Voltage 3.0 - 4.5 kV
To be optimized for maximal

signal intensity.

Cone Voltage 20 - 40 V

A higher cone voltage can

induce in-source

fragmentation.

Desolvation Gas Flow 600 - 800 L/hr

Instrument dependent;

ensures efficient solvent

evaporation.

Desolvation Temperature 350 - 500 °C

To be optimized for efficient

desolvation without thermal

degradation.

Collision Gas Argon
An inert gas for collision-

induced dissociation (CID).

Collision Energy 10 - 30 eV (Ramped)

A range of collision energies

should be investigated to

observe the full fragmentation

pattern.

Anticipated Fragmentation Pathways
The fragmentation of 3-(Azetidin-1-yl)propanoic acid is predicted to be driven by the

presence of the carboxylic acid and the tertiary amine.
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Positive Ion Mode Fragmentation ([M+H]⁺, m/z 130.08)
In positive ion mode, the molecule will readily accept a proton, most likely at the basic nitrogen

of the azetidine ring, to form the precursor ion [M+H]⁺ with an expected m/z of 130.08.

Key Predicted Fragment Ions:

m/z (Predicted) Proposed Structure/Loss Fragmentation Pathway

112.07 [M+H - H₂O]⁺
Loss of a water molecule from

the carboxylic acid group.

84.08
[M+H - COOH]⁺ or [M+H - H₂O

- CO]⁺

Loss of the carboxyl group as

a radical, or sequential loss of

water and carbon monoxide.

71.07 [C₄H₉N]⁺

Alpha-cleavage adjacent to the

nitrogen, leading to the loss of

the propanoic acid moiety.

57.06 [C₃H₇N]⁺
Ring opening of the azetidine

followed by fragmentation.

43.04 [C₂H₅N]⁺
Further fragmentation of the

azetidine ring.

Fragmentation Diagram (Positive Ion Mode):

[M+H]⁺
m/z 130.08

[M+H - H₂O]⁺
m/z 112.07- H₂O

[M+H - COOH]⁺
m/z 84.08

- COOH

[C₄H₉N]⁺
m/z 71.07

α-cleavage

[C₃H₇N]⁺
m/z 57.06

ring fragmentation [C₂H₅N]⁺
m/z 43.04

further fragmentation
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Caption: Predicted fragmentation pathway of protonated 3-(Azetidin-1-yl)propanoic acid.

Detailed Explanation of Key Fragmentations:

Loss of Water (m/z 112.07): A common fragmentation for carboxylic acids, where the

protonated molecule loses a neutral water molecule.[3][4]

Loss of Carboxyl Group (m/z 84.08): The cleavage of the bond between the alpha-carbon

and the carboxyl group can lead to the loss of a COOH radical.[3][4]

Alpha-Cleavage (m/z 71.07): This is a characteristic fragmentation for amines. The bond

between the nitrogen and the propanoic acid chain cleaves, resulting in a stable azetidinyl-

methyl cation.

Azetidine Ring Fragmentation (m/z 57.06 and 43.04): The strained four-membered azetidine

ring can undergo ring-opening and subsequent fragmentation, leading to smaller nitrogen-

containing ions.

Negative Ion Mode Fragmentation ([M-H]⁻, m/z 128.07)
In negative ion mode, the molecule will lose a proton from the carboxylic acid group to form the

precursor ion [M-H]⁻ with an expected m/z of 128.07.

Key Predicted Fragment Ions:

m/z (Predicted) Proposed Structure/Loss Fragmentation Pathway

84.06 [M-H - CO₂]⁻

Decarboxylation, a

characteristic fragmentation of

deprotonated carboxylic acids.

Fragmentation Diagram (Negative Ion Mode):

[M-H]⁻
m/z 128.07

[M-H - CO₂]⁻
m/z 84.06

- CO₂
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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